molecular formula C37H21N5O4 B1581575 Pigment Yellow 147 CAS No. 4118-16-5

Pigment Yellow 147

Cat. No. B1581575
CAS RN: 4118-16-5
M. Wt: 599.6 g/mol
InChI Key: MVIFQPPFCHUSIH-UHFFFAOYSA-N
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Description

Pigment Yellow 147 (PY147) is a yellow organic pigment that is widely used in various industries, including printing, plastics, and coatings. It is a member of the azo pigment family, which is characterized by the presence of an azo group (-N=N-) in their molecular structure. PY147 is known for its excellent lightfastness, heat stability, and color strength, making it a popular choice for many applications.

Scientific Research Applications

Pigment Accumulation in Durum Wheat

Durum wheat grain's color, mainly due to carotenoids, plays a significant role in its marketing. Research has highlighted the importance of carotenoid and anthocyanin pigments in durum wheat, noting their benefits for human health and their role in breeding programs for nutritional enhancement (Ficco et al., 2014).

Chemical Test for Carotenoid Pigments

A study describes a simple chemical method to determine the presence of carotenoid pigments in animal tissues. This method helps in understanding the costs and benefits associated with colorful ornamentation in animals (McGraw et al., 2005).

Pigments in South American Painting

Research on the pigments used in South American paintings from 1610-1780, including yellow pigments, provides insights into the historical applications of these pigments in art (Seldes et al., 2002).

Extraction of Yellow Pigment from Tecoma Castanifolia

A study on the extraction of yellow pigment from Tecoma castanifolia petals using ultrasonic waves discusses the optimization of extraction parameters and the potential use of this natural pigment in food products (Sharmila et al., 2019).

Carotenoid Metabolism in Horticultural Crops

The review on carotenoid metabolism in horticultural crops, which are responsible for the yellow, orange, and red colors, emphasizes the significance of carotenoids in enhancing the visual appeal and nutritional value of these crops (Yuan et al., 2015).

Health Benefits of Animal Pigments

A paper discussing the antioxidant function of various pigments in animals, including yellow carotenoids, suggests that these pigments may offer consistent health benefits due to their antioxidative properties (McGraw, 2005).

Biosynthesis of Plant Pigments

The paper on the biosynthesis of plant pigments, including carotenoids, highlights their role in plant coloration and their ecological and physiological importance (Tanaka et al., 2008).

properties

IUPAC Name

1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIFQPPFCHUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052083
Record name Pigment Yellow 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

9,10-Anthracenedione, 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis-

CAS RN

4118-16-5
Record name Pigment Yellow 147
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Yellow 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ3G1P1NFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
L Havlíčková, P Dusil - Dyes and pigments, 1984 - Elsevier
Fourteen pigments based on 2,4-diamino-bis(anthraquinonylamino)-6-phenyl-1,3,5-triazine with chloro, methyl and methoxy substituents on the phenyl ring and with methyl or …
Number of citations: 1 www.sciencedirect.com
H Stratmann, M Hellmund, U Veith, N End… - Regulatory Toxicology …, 2020 - Elsevier
Experimental data of all 143 organic pigments registered with the European Chemicals Agency, of which 88 were listed in a nanomaterial inventory, was retrieved from the registered …
Number of citations: 8 www.sciencedirect.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
Colorants based on the anthraquinone structure are categorized as a subclass of carbonyl colorants. Anthraquinone textile dyes rank second in importance to azo dyes, especially …
Number of citations: 1 www.degruyter.com
A Marcinčin - Progress in Polymer Science, 2002 - Elsevier
This review article deals with the modification of synthetic fibers by polymeric additives. It gives an account of the development of the modification of synthetic fibers by polymeric …
Number of citations: 178 www.sciencedirect.com
KA Lippincott, EA Rosengarten… - Journal of Chemical …, 2019 - ACS Publications
When a laser of sufficient intensity is shined into a pigmented transparent medium, the partially absorbed laser light can heat and change the refractive index of the medium in the path …
Number of citations: 1 pubs.acs.org
A Marcinčin - Polypropylene: An AZ reference, 1999 - Springer
… Pigment Yellow 147, Red 177). The third group of pigments (eg phthalocyanine C.1. Pigment Green 7) does not require any strict selection of dispersants from the point of view of …
Number of citations: 9 link.springer.com
DO Hummel - Atlas of Plastics Additives: Analysis by Spectrometric …, 2002 - Springer
… 4.9 Raman spectrum of pigment yellow 147 (Cromophtal Gelb AGR,Ciba-Geigy),N,N' -(5phenyl-l ,3-triazine )-bis( l-amino9,10-anthraquinone), fluorescence uncorrected. Conditions: …
Number of citations: 0 link.springer.com
X Liu - DYESTUFFS AND COLORATION, 2004 - UNKNOWN
Number of citations: 0
Ф МАКЛЭЧЛЭН, ПДК САСАДА, АЭ РИЧАРДСОН - 2015 - elibrary.ru
Изобретение относится к водной, жидкой красящей композиции, содержащей не более 50 г/л летучих органических соединений и подходящей для окрашивания …
Number of citations: 0 elibrary.ru
HE Fernández - 2008 - academia.edu
… Pigment Yellow 147, de matiz amarillo rojizo, muy transparente, con buena resistencia a la luz UV ya la temperatura. Especialmente recomendado para pigmentación de polímeros …
Number of citations: 2 www.academia.edu

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